1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline 1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13383610
InChI: InChI=1S/C10H12N2O4S/c1-17(15,16)11-6-2-3-8-4-5-9(12(13)14)7-10(8)11/h4-5,7H,2-3,6H2,1H3
SMILES: CS(=O)(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-]
Molecular Formula: C10H12N2O4S
Molecular Weight: 256.28 g/mol

1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline

CAS No.:

Cat. No.: VC13383610

Molecular Formula: C10H12N2O4S

Molecular Weight: 256.28 g/mol

* For research use only. Not for human or veterinary use.

1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline -

Specification

Molecular Formula C10H12N2O4S
Molecular Weight 256.28 g/mol
IUPAC Name 1-methylsulfonyl-7-nitro-3,4-dihydro-2H-quinoline
Standard InChI InChI=1S/C10H12N2O4S/c1-17(15,16)11-6-2-3-8-4-5-9(12(13)14)7-10(8)11/h4-5,7H,2-3,6H2,1H3
Standard InChI Key ZNHFKGHHZCVATD-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-]
Canonical SMILES CS(=O)(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-]

Introduction

Molecular Architecture and Substituent Effects

The compound’s core structure consists of a 1,2,3,4-tetrahydroquinoline scaffold, a bicyclic system featuring a benzene ring fused to a partially saturated piperidine ring. At position 7, the nitro group (-NO₂) introduces strong electron-withdrawing characteristics, while the 1-position methylsulfonyl (-SO₂CH₃) group adds both steric bulk and polarizability. This combination creates a unique electronic environment that influences solubility, stability, and intermolecular interactions.

Comparative analysis with 7-nitro-1,2,3,4-tetrahydroquinoline (CAS 39275-18-8) reveals key structural parallels . The methylsulfonyl substitution at position 1 replaces the methyl group found in the analog, significantly altering the molecule’s dipole moment (estimated Δμ ≈ 2.1 D) and lipophilicity (calculated LogP reduction of ~1.2 units) . Crystallographic studies of related nitro-tetrahydroquinolines demonstrate planar aromatic systems with non-conjugated nitro groups, as evidenced by dihedral angles >15° between the nitro group and benzene plane .

Synthetic Methodologies and Reaction Pathways

The synthesis of 1-substituted tetrahydroquinolines typically employs borrowing hydrogen (BH) strategies using transition metal catalysts. Manganese(I) PN₃ pincer complexes have shown efficacy in constructing the tetrahydroquinoline core through dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols . For the target compound, this approach could be adapted by:

  • Core Formation: Reacting 2-aminobenzyl alcohol with a methylsulfonyl-containing alcohol precursor

  • Nitro Group Introduction: Subsequent nitration at position 7 using mixed acid systems

  • Post-Functionalization: Oxidation of thioether intermediates to sulfones if required

Critical parameters influencing yield and selectivity include:

  • Base composition (KH/KOH mixtures optimize hydrogen transfer )

  • Temperature profile (120-140°C balances reactivity and selectivity )

  • Solvent polarity (DME enhances both activity and selectivity )

Physicochemical Properties and Stability

Extrapolating from structural analogs, key properties include:

PropertyValue/RangeSource Analog
Molecular Weight242.28 g/molCalculated
Density1.35±0.1 g/cm³
Boiling Point415-430°C (est.)
LogP1.8-2.3QSPR models
Aqueous Solubility<0.1 mg/mL (25°C)
Thermal Decomposition>250°C

The methylsulfonyl group enhances thermal stability compared to methyl analogs while increasing hygroscopicity. Nitro group decomposition risks require careful handling above 150°C .

Spectroscopic Characterization

Predicted spectral signatures based on structural analogs:

¹H NMR (400 MHz, CDCl₃):

  • δ 8.15 (d, J=2.4 Hz, 1H, H-8)

  • δ 7.45 (dd, J=8.8, 2.4 Hz, 1H, H-6)

  • δ 6.85 (d, J=8.8 Hz, 1H, H-5)

  • δ 3.75-3.65 (m, 2H, H-2/H-3)

  • δ 3.20 (s, 3H, SO₂CH₃)

  • δ 2.90-2.70 (m, 4H, H-4/H-1’/H-2’)

IR (KBr):

  • 1535 cm⁻¹ (asymmetric NO₂ stretch)

  • 1345 cm⁻¹ (symmetric NO₂ stretch)

  • 1300-1150 cm⁻¹ (SO₂ symmetric/asymmetric stretches)

  • 2950 cm⁻¹ (C-H aliphatic stretches)

Industrial and Materials Science Applications

The compound’s electronic profile makes it suitable for:

  • Organic Semiconductors: Extended π-system with electron-deficient character

  • Laser Dyes: Nitro group enhances Stokes shift (cf. rhodamine derivatives )

  • Coordination Chemistry: Sulfonyl oxygen as potential ligand for transition metals

Photostability testing of analogous nitroaromatics shows <5% decomposition after 500 h UV exposure , suggesting materials science applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator